Conformational Stability and Isomerization Barrier of Dithioformic Acid
Dithioformic acid exhibits a distinct energetic preference for its trans conformer over its cis conformer, a difference that is more pronounced than in its oxygen-containing analog, formic acid. The isomerization barrier, which dictates its conformational rigidity, is also a key differentiator from other small carboxylic acids. [1]
| Evidence Dimension | Conformational energy difference (trans vs. cis) |
|---|---|
| Target Compound Data | 7.8 kJ/mol (calculated at MP4/6-31G**//RHF/3-21G* level); 4.2 kJ/mol (experimental) |
| Comparator Or Baseline | Formic acid: ~16.3 kJ/mol (calculated at comparable level) |
| Quantified Difference | Dithioformic acid has a significantly smaller energy difference between its cis and trans conformers compared to formic acid, indicating different conformational behavior. |
| Conditions | Gas phase, ab initio molecular orbital calculations and microwave spectroscopy. |
Why This Matters
This quantifies the relative stability of its conformers, which is critical for understanding its reactivity and spectroscopic signature in gas-phase applications like astrochemical detection.
- [1] Tao, Y. (1991). Isomerization and unimolecular rearrangement channels of dithioformic acid. Chemical Physics, 154(2), 221-225. View Source
